molecular formula C13H14Br2N2O2 B14256280 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- CAS No. 389119-16-8

2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)-

Cat. No.: B14256280
CAS No.: 389119-16-8
M. Wt: 390.07 g/mol
InChI Key: XWWFYRJHKYUOGU-WPRPVWTQSA-N
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Description

2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific configuration (4S,5R) indicates the stereochemistry of the molecule, which can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.

    Introduction of the Dibromoacetyl Group: This step involves the reaction of the imidazolidinone intermediate with dibromoacetyl chloride under controlled conditions.

    Stereoselective Synthesis: Ensuring the correct (4S,5R) configuration may require the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group or the dibromoacetyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted imidazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria or fungi.

    Anti-inflammatory Properties: Potential use in treating inflammatory conditions.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone, 1-acetyl-3,4-dimethyl-5-phenyl-: Lacks the dibromoacetyl group.

    2-Imidazolidinone, 1-(chloroacetyl)-3,4-dimethyl-5-phenyl-: Contains a chloroacetyl group instead of dibromoacetyl.

Uniqueness

    Dibromoacetyl Group: The presence of the dibromoacetyl group imparts unique reactivity and potential biological activity.

    Stereochemistry: The (4S,5R) configuration may result in specific interactions with biological targets, distinguishing it from other stereoisomers.

Properties

CAS No.

389119-16-8

Molecular Formula

C13H14Br2N2O2

Molecular Weight

390.07 g/mol

IUPAC Name

(4S,5R)-1-(2,2-dibromoacetyl)-3,4-dimethyl-5-phenylimidazolidin-2-one

InChI

InChI=1S/C13H14Br2N2O2/c1-8-10(9-6-4-3-5-7-9)17(12(18)11(14)15)13(19)16(8)2/h3-8,10-11H,1-2H3/t8-,10-/m0/s1

InChI Key

XWWFYRJHKYUOGU-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1[C@H](N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2

Canonical SMILES

CC1C(N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2

Origin of Product

United States

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